molecular formula C5H8O3 B6232129 1,5-dioxaspiro[2.4]heptan-7-ol CAS No. 2742660-90-6

1,5-dioxaspiro[2.4]heptan-7-ol

Cat. No.: B6232129
CAS No.: 2742660-90-6
M. Wt: 116.1
InChI Key:
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Description

1,5-Dioxaspiro[24]heptan-7-ol is a chemical compound characterized by a spirocyclic structure containing two oxygen atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dioxaspiro[2.4]heptan-7-ol can be synthesized through several methods. One common approach involves the cyclization of diols with formaldehyde under acidic conditions. The reaction typically proceeds via the formation of a hemiacetal intermediate, which then undergoes intramolecular cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dioxaspiro[2.4]heptan-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dioxaspiro[2.4]heptan-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dioxaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the spirocyclic structure may interact with enzymes or receptors, modulating their activity and leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dioxaspiro[2.4]heptan-7-ol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials .

Properties

CAS No.

2742660-90-6

Molecular Formula

C5H8O3

Molecular Weight

116.1

Purity

95

Origin of Product

United States

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